

Standard Operating Procedure for Mianserin-d3

Handling: Application Notes and Protocols

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Compound of Interest

Compound Name: Mianserin-d3

Cat. No.: B563491

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of **Mianserin-d3**. **Mianserin-d3** is the deuterated form of Mianserin, a tetracyclic antidepressant.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research, aiding in the precise quantification of Mianserin in biological samples.[3]

Quantitative Data Summary

This section summarizes the key quantitative data for **Mianserin-d3** hydrochloride and its non-deuterated counterpart, Mianserin hydrochloride.

Property	Mianserin-d3 Hydrochloride	Mianserin Hydrochloride	Reference(s)
Chemical Formula	C ₁₈ H ₁₇ D ₃ N ₂ · HCl	C ₁₈ H ₂₀ N ₂ · HCl	[4][5]
Molecular Weight	303.85 g/mol	300.8 g/mol	[5][6]
CAS Number	1219804-97-3	21535-47-7	[4][5]
Appearance	Solid, Light yellow to yellow	Crystalline Solid	[7]
Melting Point	Not explicitly available	284 °C	
Solubility	Not explicitly available	Slightly soluble in water and ethanol. Soluble in methanol. Insoluble in toluene. Soluble in 0.01 and 0.1 M HCl, acetate buffer (pH 4.1 and 5.0), and phosphate buffer (pH 6.8).	[8]
Storage Temperature (Powder)	-20°C	Room Temperature	[2][9]
Storage Temperature (in Solvent)	-80°C (1 year) or -20°C (1 month)	Not specified	[2][7]

Safety and Handling Precautions

Mianserin-d3 should be handled in accordance with good industrial hygiene and safety practices.

2.1 Personal Protective Equipment (PPE)

- **Gloves:** Wear appropriate protective gloves to prevent skin contact.
- **Lab Coat:** A lab coat or other protective clothing should be worn.

- Eye Protection: Use chemical safety goggles or glasses.

2.2 Handling

- Avoid contact with skin, eyes, and clothing.
- Avoid the formation of dust and aerosols.
- Ensure adequate ventilation in the handling area.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling.

2.3 First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- In Case of Skin Contact: Immediately wash with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

2.4 Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[10] Keep locked up.^[11] For long-term storage as a powder, -20°C is recommended.^[2] Solutions in solvents should be stored at -80°C for up to a year.^[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.^[11]

Experimental Protocols

Mianserin-d3 is primarily used as an internal standard for the quantitative analysis of Mianserin in biological matrices by mass spectrometry.

3.1 Protocol for Quantification of Mianserin in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and experimental conditions.

3.1.1. Materials and Reagents

- **Mianserin-d3** (Internal Standard)
- Mianserin (Analyte)
- Human Plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid
- Water (LC-MS grade)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

3.1.2. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 10 µL of **Mianserin-d3** internal standard working solution (concentration to be optimized).

- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

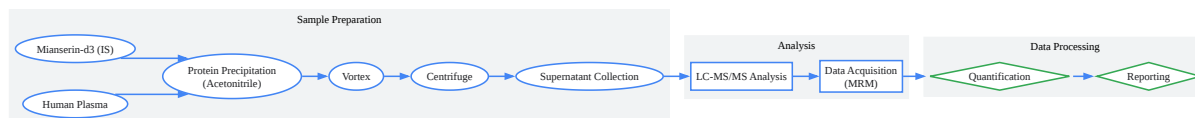
3.1.3. Liquid Chromatography Conditions

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

3.1.4. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Mianserin: Precursor ion (Q1) m/z 265.2 → Product ion (Q3) m/z 208.1
 - **Mianserin-d3**: Precursor ion (Q1) m/z 268.3 → Product ion (Q3) m/z 208.1
- Optimization: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument being used.

3.2. Experimental Workflow Diagram



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Caption: Workflow for Mianserin quantification in plasma.

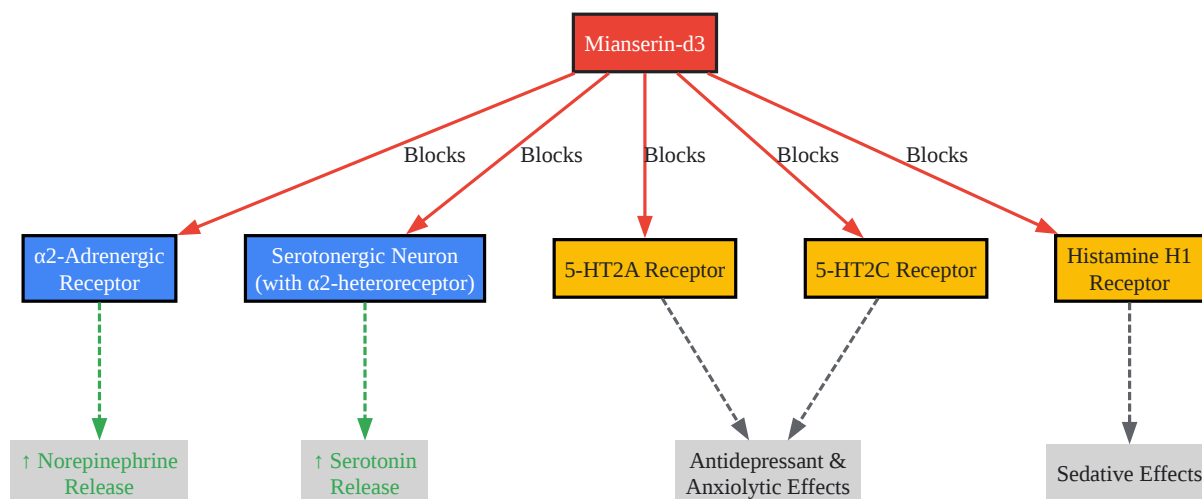
Mechanism of Action and Signaling Pathway

Mianserin is an atypical antidepressant that primarily acts as an antagonist at several neurotransmitter receptors.^[1] Its therapeutic effects are believed to result from the modulation of noradrenergic and serotonergic systems.^[8]

Key Actions:

- **α 2-Adrenergic Receptor Antagonism:** By blocking presynaptic α 2-autoreceptors, mianserin increases the release of norepinephrine (NE). It also blocks α 2-heteroreceptors on serotonin neurons, leading to increased serotonin (5-HT) release.
- **Serotonin (5-HT) Receptor Antagonism:** Mianserin is an antagonist at various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3. The blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its antidepressant and anxiolytic effects.
- **Histamine H1 Receptor Antagonism:** Strong antagonism of H1 receptors is responsible for the sedative effects of mianserin.

4.1. Mianserin Signaling Pathway Diagram



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Caption: Mianserin's antagonistic action on various receptors.

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